molecular formula C7H7N3O B1384462 4-Amino-1H-indazol-6-ol CAS No. 885518-79-6

4-Amino-1H-indazol-6-ol

Cat. No. B1384462
M. Wt: 149.15 g/mol
InChI Key: QIKPXCHEVOFCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1H-indazol-6-ol” is a derivative of indazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Indazole derivatives have been found to have a wide range of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 6-substituted-indazole derivatives, such as “4-Amino-1H-indazol-6-ol”, involves several steps. For instance, 6-nitro indazole derivatives were methylated by iodomethane using potassium carbonate in DMF to get two isomers: the major products, N1-alkylindazoles, and the minor products N2-alkylindazoles .


Molecular Structure Analysis

The molecular structure of “4-Amino-1H-indazol-6-ol” is based on the indazole core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . The “4-Amino” and “6-ol” groups are functional groups attached to this core.


Chemical Reactions Analysis

Indazole derivatives, including “4-Amino-1H-indazol-6-ol”, can undergo various chemical reactions. Some of the latest strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1H-indazol-6-ol” would depend on its specific structure. Indazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

4-Amino-1H-indazol-6-ol derivatives are identified as potent d-amino acid oxidase (DAAO) inhibitors. DAAO inhibition is significant in treating schizophrenia, as it increases brain d-serine levels, enhancing NMDA receptor activation. Notably, 6-fluoro-1H-indazol-3-ol significantly increased plasma d-serine levels in an in vivo study on mice, suggesting its potential for developing drug candidates (Szilágyi et al., 2018).

Anticancer Applications

1H-indazole derivatives, including 4-Amino-1H-indazol-6-ol, have shown significant antiproliferative activity against cancer cell lines. In particular, 6-substituted amino-1H-indazole derivatives demonstrated notable cytotoxicity in colorectal cancer cell lines. Among these, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited potent antiproliferative activity, indicating its potential as a novel anticancer agent (Ngo Xuan Hoang et al., 2022).

Synthesis and Characterization

The synthesis of 1H-indazoles, including 4-Amino-1H-indazol-6-ol, is achieved through various methods. One such method involves the selective activation of oxime in the presence of an amino group, offering a mild approach compared to previous synthetic methods. This advancement facilitates the production of these compounds in good to excellent yields, broadening their application in scientific research (Counceller et al., 2008).

Antimicrobial Activity

Some 1H-indazole derivatives, including 4-Amino-1H-indazol-6-ol based compounds, exhibit significant antimicrobial properties. For instance, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole showed promising antibacterial, antifungal, and antitubercular activities against selected microorganisms, highlighting their potential in antimicrobial research (Samadhiya et al., 2012).

Future Directions

The future directions for “4-Amino-1H-indazol-6-ol” and other indazole derivatives are likely to involve further exploration of their medicinal applications. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name

4-amino-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPXCHEVOFCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-indazol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1H-indazol-6-ol
Reactant of Route 2
4-Amino-1H-indazol-6-ol
Reactant of Route 3
4-Amino-1H-indazol-6-ol
Reactant of Route 4
Reactant of Route 4
4-Amino-1H-indazol-6-ol
Reactant of Route 5
Reactant of Route 5
4-Amino-1H-indazol-6-ol
Reactant of Route 6
4-Amino-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.